2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of triazole, benzoxazine, and thiazole moieties
Preparation Methods
The synthesis of 2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzoxazine and triazole intermediates, followed by their coupling with the thiazole derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave-assisted synthesis or continuous flow reactors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine or thiazole rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. .
Scientific Research Applications
2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazine and triazole moieties may contribute to its binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include those with benzoxazine, triazole, or thiazole moieties. Examples are:
- 4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXYLIC ACID
- 2-METHYL-3-OXO-2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL ACETIC ACID
- 3-(4-(4-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)-1-OXO-2(1H)-PHTHALAZINYL)PROPANOIC ACID These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H24N6O3S2 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H24N6O3S2/c1-15-8-10-17(11-9-15)18-13-35-24(26-18)27-21(32)14-36-25-29-28-23(30(25)3)16(2)31-19-6-4-5-7-20(19)34-12-22(31)33/h4-11,13,16H,12,14H2,1-3H3,(H,26,27,32) |
InChI Key |
RFOKCZVPWNHZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)C(C)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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